molecular formula C12H15F3N2 B8361065 1-Methyl-4-(2-(trifluoromethyl)phenyl)pyrrolidin-3-amine

1-Methyl-4-(2-(trifluoromethyl)phenyl)pyrrolidin-3-amine

Cat. No. B8361065
M. Wt: 244.26 g/mol
InChI Key: WKPYUKGDCNTYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(2-(trifluoromethyl)phenyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C12H15F3N2 and its molecular weight is 244.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-4-(2-(trifluoromethyl)phenyl)pyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(2-(trifluoromethyl)phenyl)pyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Methyl-4-(2-(trifluoromethyl)phenyl)pyrrolidin-3-amine

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

1-methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine

InChI

InChI=1S/C12H15F3N2/c1-17-6-9(11(16)7-17)8-4-2-3-5-10(8)12(13,14)15/h2-5,9,11H,6-7,16H2,1H3

InChI Key

WKPYUKGDCNTYKE-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)N)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3S and R,4R and S)-1-Methyl-3-nitro-4-(2-(trifluoromethyl)phenyl) pyrrolidine (296.8 mg, 1.082 mmol) was dissolved in MeOH (5 mL) and the reaction mixture was cooled to 0° C. Acetic acid (5 mL) and zinc (354 mg, 5.41 mmol) were added and the reaction mixture was warmed to room temperature and stirred under N2 for 16 h. The suspension was filtered over Celite and washed with MeOH. The filtrate was concentrated in vacuo, the residue suspended in EtOAc, cooled in an ice bath, and basified with conc. NH4OH. The organic phase was separated, washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo to afford (3S and R,4R and S)-1-methyl-4-(2-(trifluoromethyl)phenyl)pyrrolidin-3-amine, which was carried onto the next step without further purification. MS ESI calc'd. For C12H15F3N2 [M+1]+ 245. found 245.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-Methyl-3-nitro-4-(2-(trifluoromethyl)phenyl) pyrrolidine
Quantity
296.8 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
354 mg
Type
catalyst
Reaction Step Two
Name

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